molecular formula C7H11N3O B7795595 2-amino-6-propan-2-yl-1H-pyrimidin-4-one

2-amino-6-propan-2-yl-1H-pyrimidin-4-one

Cat. No.: B7795595
M. Wt: 153.18 g/mol
InChI Key: MNIKKPHWWBUBCL-UHFFFAOYSA-N
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Description

Compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” involves multiple steps, including specific reaction conditions such as temperature, pressure, and the use of catalysts. Detailed synthetic routes are often documented in scientific literature and patents, providing a comprehensive guide for laboratory preparation.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical processes. These methods are optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product. Common industrial techniques include continuous flow reactors and batch processing.

Chemical Reactions Analysis

Types of Reactions: Compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and product analysis are available in scientific literature.

Scientific Research Applications

Compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic applications.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. This interaction leads to various biochemical and physiological effects, which are the basis for its applications in medicine and biology. Detailed studies on its mechanism of action are available in scientific research articles.

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

Comparison: Compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it particularly valuable in certain applications, such as its specific reactivity in chemical synthesis or its particular biological activity.

Properties

IUPAC Name

2-amino-6-propan-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h3-4H,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKKPHWWBUBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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